tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in THF at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DCM.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate
Comparison: tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-13-7-12(9,5)8-14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
PLLIFPFHFHXRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1(C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.